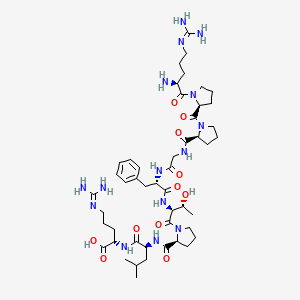
Cyclohexanone, 2-amino-2-(4-bromophenyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanone, 2-amino-2-(4-bromophenyl)-, hydrochloride is a chemical compound with the molecular formula C12H14BrNO·HCl. It is a derivative of cyclohexanone, where the amino group is substituted at the 2-position and a bromophenyl group is attached. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 2-amino-2-(4-bromophenyl)-, hydrochloride typically involves the reaction of cyclohexanone with 4-bromoaniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. The hydrochloride salt is formed by treating the resulting compound with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is often purified through recrystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 2-amino-2-(4-bromophenyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce amines.
Scientific Research Applications
Cyclohexanone, 2-amino-2-(4-bromophenyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexanone, 2-amino-2-(4-bromophenyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The amino and bromophenyl groups play a crucial role in its reactivity and interactions. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexanone, 2-amino-2-(4-chlorophenyl)-, hydrochloride
- Cyclohexanone, 2-amino-2-(4-fluorophenyl)-, hydrochloride
- Cyclohexanone, 2-amino-2-(4-methylphenyl)-, hydrochloride
Uniqueness
Cyclohexanone, 2-amino-2-(4-bromophenyl)-, hydrochloride is unique due to the presence of the bromine atom, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds with different halogen substitutions.
Properties
CAS No. |
96783-20-9 |
|---|---|
Molecular Formula |
C12H15BrClNO |
Molecular Weight |
304.61 g/mol |
IUPAC Name |
2-amino-2-(4-bromophenyl)cyclohexan-1-one;hydrochloride |
InChI |
InChI=1S/C12H14BrNO.ClH/c13-10-6-4-9(5-7-10)12(14)8-2-1-3-11(12)15;/h4-7H,1-3,8,14H2;1H |
InChI Key |
LXDKOAMPLUMHND-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(=O)C1)(C2=CC=C(C=C2)Br)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


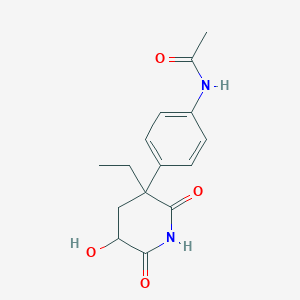
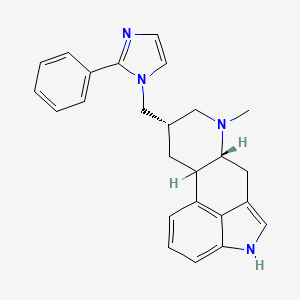
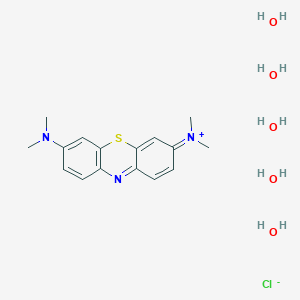
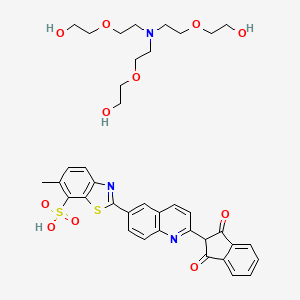

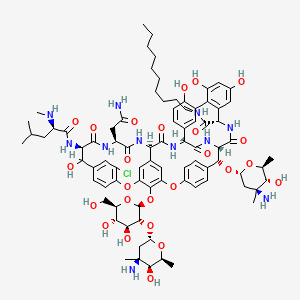
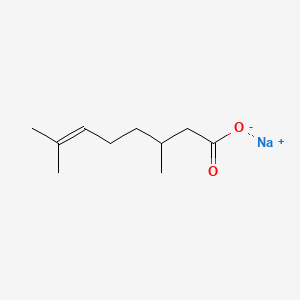
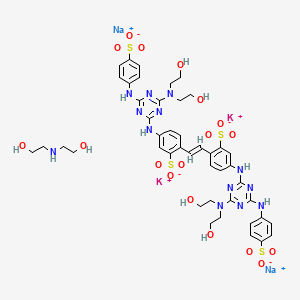


![10,11,14,15-tetrachloro-7,18-dimethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12763521.png)


